![molecular formula C15H15N5O4 B1384164 2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl Benzoate CAS No. 59277-91-7](/img/structure/B1384164.png)
2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl Benzoate
Overview
Description
2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl Benzoate is a chemical compound that is structurally related to acyclovir, an antiviral drug. This compound is known for its potential applications in pharmaceutical research, particularly in the development of antiviral agents. It is characterized by the presence of a purine base linked to a benzoate ester, which contributes to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of 2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl Benzoate is the DNA of viruses . This compound is an impurity of Acyclovir, a well-known antiviral drug .
Mode of Action
The compound acts by inhibiting the production of the virus’s DNA . This inhibition prevents the virus from replicating and spreading, thereby controlling the infection .
Biochemical Pathways
It is known that the compound interferes with theDNA synthesis pathway of the virus . By inhibiting DNA synthesis, the compound prevents the virus from replicating and spreading.
Pharmacokinetics
It is known that similar compounds, such as acyclovir, are well-absorbed and distributed throughout the body
Result of Action
The result of the compound’s action is the inhibition of viral replication . This leads to a decrease in the viral load in the body, helping to control and potentially eliminate the infection .
Biochemical Analysis
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl Benzoate have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, allowing for sustained antiviral activity. Prolonged exposure to the compound may lead to its degradation, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can maintain its antiviral effects over extended periods, although its potency may decrease over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits viral replication without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where the compound’s antiviral activity plateaus beyond a certain dosage, indicating that increasing the dose does not proportionally enhance its efficacy. These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to nucleotide metabolism . The compound interacts with enzymes such as thymidine kinase, which phosphorylates it to form active metabolites. These metabolites are then incorporated into viral DNA, leading to chain termination and inhibition of viral replication. Additionally, this compound may affect metabolic flux and metabolite levels, further influencing its antiviral activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound is distributed to various cellular compartments, including the nucleus, where it exerts its antiviral effects. The localization and accumulation of this compound are influenced by its interactions with cellular transporters, which facilitate its uptake and distribution.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . The compound is primarily localized in the nucleus, where it interacts with viral DNA polymerase and other components of the DNA replication machinery. Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, enhancing its antiviral efficacy. The compound’s localization within the nucleus allows it to effectively inhibit viral replication and reduce viral load in infected cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl Benzoate typically involves the reaction of a purine derivative with a benzoic acid derivative. One common method involves the esterification of 2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethanol with benzoic acid in the presence of a coupling agent such as 1,3-dicyclohexylcarbodiimide and a catalytic base like 4-dimethylaminopyridine . The reaction is usually carried out in a solvent such as pyridine or dimethylformamide under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl Benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the purine base or the benzoate ester.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl Benzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential antiviral properties and interactions with biological macromolecules.
Industry: Utilized in the development of pharmaceutical formulations and as a reference standard in analytical chemistry.
Comparison with Similar Compounds
Similar Compounds
Acyclovir: A well-known antiviral drug with a similar purine base structure.
Ganciclovir: Another antiviral agent with structural similarities to 2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl Benzoate.
Valacyclovir: A prodrug of acyclovir with enhanced bioavailability.
Uniqueness
This compound is unique due to its specific ester linkage to benzoic acid, which may confer distinct pharmacokinetic properties compared to other similar compounds. This structural variation can influence its absorption, distribution, metabolism, and excretion profiles, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O4/c16-15-18-12-11(13(21)19-15)17-8-20(12)9-23-6-7-24-14(22)10-4-2-1-3-5-10/h1-5,8H,6-7,9H2,(H3,16,18,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZMDVUJLSYFIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCCOCN2C=NC3=C2N=C(NC3=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40403213 | |
| Record name | AC1NANKY | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40403213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59277-91-7 | |
| Record name | AC1NANKY | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40403213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
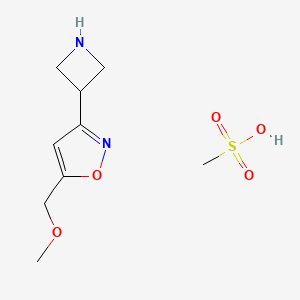
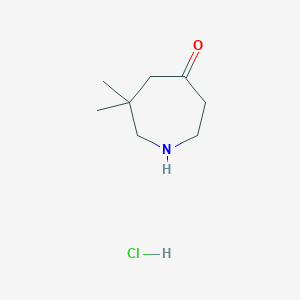
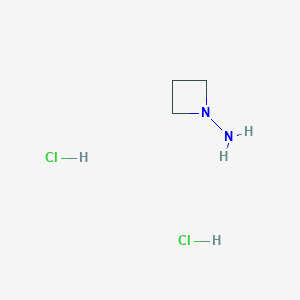
amine hydrochloride](/img/structure/B1384087.png)
![3-(Iodomethyl)-2,8-dioxaspiro[4.5]decane](/img/structure/B1384088.png)
![1-{8-Azabicyclo[3.2.1]octan-3-yl}-3,3-dimethylurea hydrochloride](/img/structure/B1384089.png)

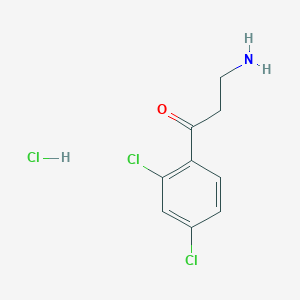
![3-bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B1384092.png)
![3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole, methanesulfonic acid](/img/structure/B1384093.png)
![3-bromo-7H,8H-imidazo[1,5-a]pyrazin-8-one hydrochloride](/img/structure/B1384097.png)
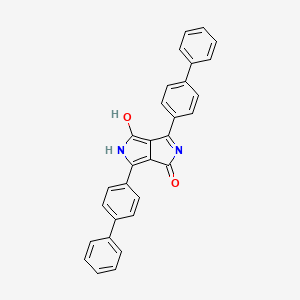
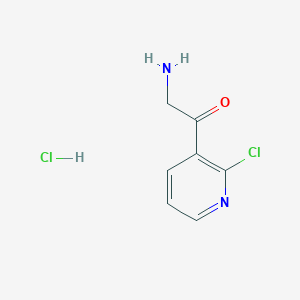
![7-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1384104.png)
